Ultraviolet AbsorbentUV-360

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ultraviolet Absorbent UV-360, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a benzotriazole-based organic compound. It is widely used in sunscreens and other products to absorb ultraviolet radiation, providing protection against both ultraviolet A and ultraviolet B rays. This compound is known for its broad-spectrum ultraviolet radiation absorption, reflecting and scattering ultraviolet rays, and its minimal skin penetration .

準備方法

The preparation of Ultraviolet Absorbent UV-360 involves several steps:

Diazotization and Coupling Reaction: Hydrochloric acid, o-nitroaniline, and sodium nitrite are reacted to obtain a diazonium solution. This solution is then coupled with tert-octylphenol in the presence of water, petroleum ether, and nekal to form an o-nitro azo compound.

Reduction and Condensation: The o-nitro azo compound undergoes reduction using hydrazine hydrate, glucose, and aluminum powder in the presence of liquid alkali and methanol. The resulting compound is then subjected to condensation with di-n-propylamine, paraformaldehyde, and trimethylbenzene to form the crude product of Ultraviolet Absorbent UV-360.

Purification: The crude product is further purified by reacting with trimethylbenzene and methanol to obtain the final product.

化学反応の分析

Ultraviolet Absorbent UV-360 undergoes various chemical reactions:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents like hydrazine hydrate.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions: Common reagents include hydrochloric acid, sodium nitrite, tert-octylphenol, hydrazine hydrate, and trimethylbenzene. The reactions typically occur under controlled temperatures and specific pH conditions.

科学的研究の応用

Ultraviolet Absorbent UV-360 has a wide range of scientific research applications:

Chemistry: It is used in the formulation of sunscreens and other personal care products to provide ultraviolet protection.

Biology: The compound is studied for its minimal skin penetration and lack of estrogenic effects, making it a safer option for use in personal care products.

Medicine: Research is ongoing to explore its potential in protecting skin from ultraviolet-induced damage and its role in preventing skin cancer.

Industry: Ultraviolet Absorbent UV-360 is used in various industrial applications, including the stabilization of polymers and resins against ultraviolet degradation

作用機序

Ultraviolet Absorbent UV-360 exerts its effects by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. The compound’s molecular structure allows it to absorb ultraviolet rays effectively, preventing them from penetrating the skin or degrading materials. The primary molecular targets are the ultraviolet rays themselves, and the pathways involved include the absorption and dissipation of ultraviolet energy .

類似化合物との比較

Ultraviolet Absorbent UV-360 is unique due to its broad-spectrum ultraviolet absorption and minimal skin penetration. Similar compounds include:

Zinc Oxide: An inorganic ultraviolet blocker that provides broad-spectrum protection but can leave a white residue on the skin.

Titanium Dioxide: Another inorganic ultraviolet blocker with similar properties to zinc oxide.

Octinoxate: An organic ultraviolet absorber that is effective but can degrade under sunlight and has potential estrogenic effects.

Avobenzone: An organic ultraviolet absorber that provides broad-spectrum protection but requires stabilization to prevent degradation

Ultraviolet Absorbent UV-360 stands out due to its stability, minimal skin penetration, and broad-spectrum protection, making it a preferred choice in many applications.

生物活性

Ultraviolet Absorbent UV-360, identified by the CAS number 103597-45-1, is a compound primarily composed of zirconium oxide, engineered for its ability to absorb ultraviolet (UV) radiation. This article delves into its biological activity, examining its protective effects against UV-induced damage and potential applications in various fields.

UV-360 exhibits significant UV absorption properties, particularly within the range of 310-360 nm, which encompasses both UVA and UVB radiation. This absorption capability is crucial as it helps mitigate the harmful effects of UV exposure on biological systems.

Protective Effects on Biological Molecules

Research indicates that compounds similar to UV-360 can protect DNA from UV-induced damage. For instance, glycerol has been shown to protect purified DNA against single-strand breaks caused by UV light, with maximal protection observed between 334 and 365 nm . This suggests that UV-360 may have analogous protective mechanisms due to its absorption characteristics.

Biological Activities

1. Antioxidant Properties

UV-360 has been associated with antioxidant activities. Compounds that absorb UV radiation often have secondary effects, including the scavenging of free radicals generated by oxidative stress. This property is vital in preventing cellular damage and maintaining cellular integrity.

2. Anti-inflammatory Effects

Marine natural products, particularly mycosporine-like amino acids (MAAs), which share similar absorption profiles with UV-360, have demonstrated anti-inflammatory activities. These compounds are recognized for their potential in developing ecologically friendly sunscreens .

3. Potential Applications in Sunscreens

Given its effective UV absorption capabilities, UV-360 is being explored as an ingredient in sunscreen formulations. Its ability to absorb harmful radiation while providing additional biological benefits positions it as a promising candidate in cosmetic and pharmaceutical applications.

Study on Marine Natural Products

A study highlighted the biological activities of MAAs, which absorb damaging UV radiation with maximum efficacy in the 310-360 nm range. These compounds have shown not only protective effects against UV radiation but also possess anti-cancer and anti-inflammatory properties . The findings suggest that similar compounds like UV-360 could be harnessed for their multifaceted biological activities.

Laboratory Analysis of UV Absorption

In laboratory settings, the effectiveness of various compounds in absorbing UV radiation has been quantitatively assessed. Table 1 summarizes the absorption characteristics of selected compounds compared to UV-360.

| Compound | Maximum Absorption (nm) | Biological Activity |

|---|---|---|

| Ultraviolet Absorbent UV-360 | 310-360 | Antioxidant, Anti-inflammatory |

| Mycosporine-like Amino Acids | 310-360 | Antioxidant, Anti-cancer |

| Glycerol | 334-365 | DNA protection against UV damage |

特性

IUPAC Name |

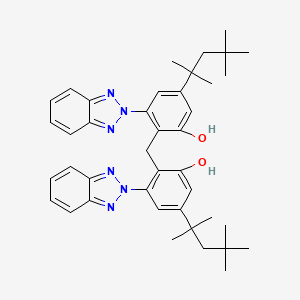

3-(benzotriazol-2-yl)-2-[[2-(benzotriazol-2-yl)-6-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-5-(2,4,4-trimethylpentan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)26-19-34(46-42-30-15-11-12-16-31(30)43-46)28(36(48)21-26)23-29-35(47-44-32-17-13-14-18-33(32)45-47)20-27(22-37(29)49)41(9,10)25-39(4,5)6/h11-22,48-49H,23-25H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFPPIQVEQSFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)CC2=C(C=C(C=C2O)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)N5N=C6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。